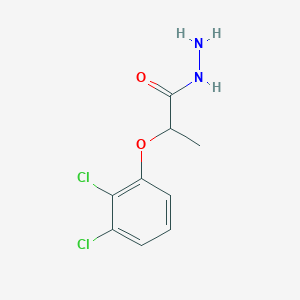
2-(2,3-dichlorophenoxy)propanohydrazide
説明
2-(2,3-dichlorophenoxy)propanohydrazide, also known as Propanil, is a herbicide widely used in agriculture to control weeds in rice paddies. It belongs to the chemical family of phenoxy herbicides and has been in use since the 1960s. The molecule has a unique structure that allows it to selectively target certain types of weeds while leaving the rice plants unharmed. In recent years, there has been growing interest in the scientific research application of Propanil due to its potential as a tool in the study of plant physiology and biochemistry.
作用機序
2-(2,3-dichlorophenoxy)propanohydrazide works by inhibiting the enzyme protoporphyrinogen oxidase (PPO), which is involved in the synthesis of chlorophyll. This leads to a buildup of toxic intermediates that disrupt the electron transport chain in chloroplasts, ultimately leading to cell death. This compound has a selective mode of action, targeting only certain types of weeds while leaving the rice plants unharmed.
Biochemical and physiological effects:
This compound has been shown to have a range of biochemical and physiological effects on plants, including inhibition of photosynthesis, disruption of chlorophyll synthesis, and alteration of gene expression. It has also been shown to induce oxidative stress and damage to cell membranes, leading to cell death. These effects can be used to study the mechanisms of herbicide action and the responses of plants to environmental stress.
実験室実験の利点と制限
2-(2,3-dichlorophenoxy)propanohydrazide has several advantages as a tool for scientific research. It is relatively inexpensive and easy to obtain, making it accessible to researchers with limited resources. It has a selective mode of action, allowing for the study of specific types of weeds without affecting the rice plants. However, this compound also has some limitations. It can be toxic to humans and animals, and care must be taken when handling it. It also has a relatively short half-life in the environment, which can limit its effectiveness in field studies.
将来の方向性
There are several areas of future research that could be explored using 2-(2,3-dichlorophenoxy)propanohydrazide. One area is the study of the molecular mechanisms of herbicide resistance in weeds, which could help to develop new strategies for weed control. Another area is the investigation of the effects of this compound on non-target organisms, such as insects and microorganisms, which could help to assess its environmental impact. Additionally, this compound could be used to study the effects of environmental stress on plant physiology and biochemistry, which could have implications for crop breeding and agricultural practices.
Conclusion:
In conclusion, this compound is a herbicide with a unique structure and selective mode of action that has been widely used in agriculture for several decades. It has also been used extensively in scientific research to study the physiological and biochemical effects of herbicides on plants. This compound has a range of advantages and limitations as a tool for research, and there are several areas of future research that could be explored using this molecule. Overall, this compound has the potential to be a valuable tool in the study of plant physiology and biochemistry, and its scientific research application should continue to be explored.
科学的研究の応用
2-(2,3-dichlorophenoxy)propanohydrazide has been used extensively in scientific research to study the physiological and biochemical effects of herbicides on plants. It has been shown to inhibit photosynthesis by blocking the electron transport chain in chloroplasts, leading to a decrease in ATP production and ultimately cell death. This makes this compound a useful tool for investigating the mechanisms of photosynthesis and the effects of herbicides on plant growth and development.
特性
IUPAC Name |
2-(2,3-dichlorophenoxy)propanehydrazide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10Cl2N2O2/c1-5(9(14)13-12)15-7-4-2-3-6(10)8(7)11/h2-5H,12H2,1H3,(H,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PEDOUNVQNATQSS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NN)OC1=C(C(=CC=C1)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10Cl2N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.09 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-{[(4-fluorobenzyl)thio]acetyl}-N-[2-(trifluoromethyl)phenyl]hydrazinecarbothioamide](/img/structure/B4727098.png)
![2-{[4-allyl-5-(4-methoxybenzyl)-4H-1,2,4-triazol-3-yl]thio}-N-(4-iodo-2-isopropylphenyl)acetamide](/img/structure/B4727107.png)
![N-{[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]methyl}-N-methyl-2-(4-morpholinyl)ethanamine](/img/structure/B4727109.png)
![5-{[2,5-dimethyl-1-(3-nitrophenyl)-1H-pyrrol-3-yl]methylene}-1-phenyl-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4727111.png)
![N-(1-cyclopropylethyl)-3-{5-[3-(trifluoromethyl)benzyl]-1,3,4-oxadiazol-2-yl}propanamide](/img/structure/B4727114.png)
![3-[1-butyl-5-(2-thienyl)-1H-pyrrol-2-yl]propanoic acid](/img/structure/B4727119.png)
![1-{[3-(2,4-dimethoxyphenyl)-1H-pyrazol-4-yl]methyl}-4-(2-pyridinyl)piperazine](/img/structure/B4727121.png)

![2-(1-phenylethyl)-3-thioxo-2,3,10,10a-tetrahydroimidazo[1,5-b]isoquinolin-1(5H)-one](/img/structure/B4727139.png)
![3-(3-bromophenyl)-6,6-dimethyl-2-(methylthio)-3,5,6,8-tetrahydro-4H-pyrano[4',3':4,5]thieno[2,3-d]pyrimidin-4-one](/img/structure/B4727153.png)
![4-allyl-3-({[2-(2-chlorophenyl)-1,3-thiazol-4-yl]methyl}thio)-5-(4-isobutoxyphenyl)-4H-1,2,4-triazole](/img/structure/B4727156.png)
![N-[4-(4-morpholinyl)benzyl]-2-furamide](/img/structure/B4727165.png)
![ethyl 4-[({4-[3-(trifluoromethyl)phenyl]-1-piperazinyl}carbonothioyl)amino]benzoate](/img/structure/B4727203.png)
